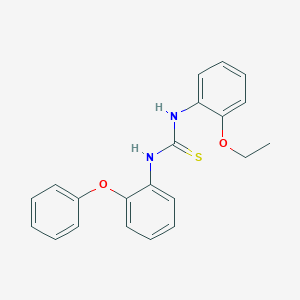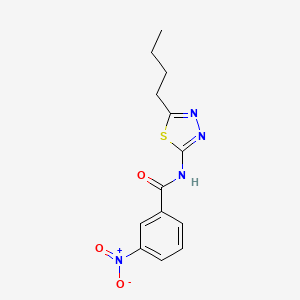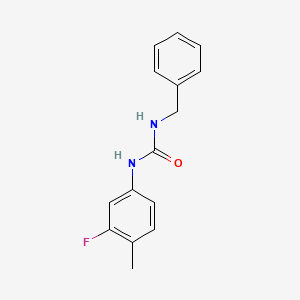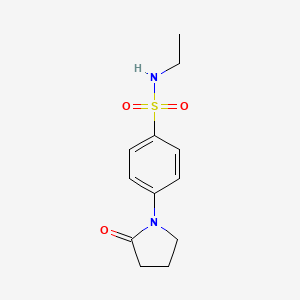
7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Vue d'ensemble
Description
7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2,4-dimethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone is 410.23179083 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Modeling and Synthesis as α1-Adrenoreceptor Antagonists
- A study by Abou-Seri, Abouzid, and El Ella (2011) explored the molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives, including compounds similar to the one , as potential α1-adrenoreceptor antagonists. The synthesized compounds showed promising hypotensive activity, suggesting their utility in blood pressure regulation (Abou-Seri, Abouzid, & El Ella, 2011).
Interaction with 5-HT7 and 5-HT1A Receptors
- Research by Intagliata et al. (2017) focused on the synthesis of long-chain arylpiperazines, where the quinazolinone system was used as a building block. These compounds, related to the one , showed affinity for 5-HT7 and 5-HT1A receptors, indicating potential applications in neurotransmitter modulation (Intagliata et al., 2017).
Antihypertensive Agents
- A study conducted by Takai et al. (1986) synthesized piperidine derivatives with a quinazolinone ring system, showing significant antihypertensive activity in rat models. This research suggests the potential use of similar compounds in managing high blood pressure (Takai et al., 1986).
Antitumor Activity
- Cao et al. (2005) investigated 4(3H)-quinazolinone derivatives with dithiocarbamate side chains for their in vitro antitumor activity. Among these, certain derivatives showed significant inhibitory activity against human myelogenous leukemia cells, indicating potential applications in cancer therapy (Cao et al., 2005).
Antipsychotic Properties
- The compound's structure is similar to aripiprazole, a well-known antipsychotic medication, indicating potential applications in the treatment of psychiatric disorders. This similarity suggests the compound's relevance in neuroscience and psychopharmacology research (Lawler et al., 1999).
Anticonvulsant Activity
- Wolfe et al. (1990) synthesized and evaluated 4(3H)-quinazolinones for anticonvulsant activity. Their findings revealed that certain derivatives provided protection against seizures, suggesting the potential use of similar compounds in treating epilepsy (Wolfe et al., 1990).
Propriétés
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-26-8-10-27(11-9-26)23-24-15(2)22-19(25-23)12-16(13-20(22)28)18-7-6-17(29-3)14-21(18)30-4/h6-7,14,16H,5,8-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWSVLNVTXNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4597224.png)
![N-(4-acetylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4597228.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4597235.png)


![METHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4597259.png)



![N-cycloheptyl-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4597311.png)
![3-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B4597317.png)

![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B4597331.png)
![N-[1-(5-CHLORO-2-THIENYL)ETHYL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4597333.png)
